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CAS No.: 846046-02-4

Cat. No.: B358200 Get Quote

Executive Summary: The "Hybrid" Ligand Advantage
In the landscape of coordination chemistry and metallodrug design, 6-Hydroxy-4-
methylpyridine-2-carboxylic acid (HMPC) represents a strategic "hybrid" scaffold. It bridges

the gap between two well-characterized pharmacophores:

6-Hydroxypicolinic Acid (6-HPA): Known for its versatile keto-enol tautomerism and ability to

act as a cooperating ligand in catalysis.

4-Methylpicolinic Acid: Known for electronic tuning via the electron-donating methyl group at

the para position relative to the nitrogen.

This guide provides a comparative structural analysis, leveraging verified crystallographic data

of these parent analogs to define the coordination behavior of HMPC. We focus on its potential

as an insulin-mimetic and catalytic agent, offering a rigorous experimental protocol for complex

synthesis.

Structural Analysis: The Tautomeric "Chameleon"
The defining feature of HMPC is its ability to exist in two distinct tautomeric forms. Unlike

standard picolinic acid, the 6-hydroxy substituent allows for a proton transfer that fundamentally
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alters the coordination geometry.

Mechanism of Action
Form A (Hydroxy-pyridine): The aromatic pyridine ring is intact. Coordination occurs via the

neutral Pyridine-N and the Carboxylate-O.

Form B (Pyridone): The proton shifts to the nitrogen, creating a 6-oxo species. Upon

deprotonation, this forms a dianionic ligand capable of bridging metal centers.

Expert Insight: The 4-methyl group in HMPC acts as an electron-donating group (EDG). This

increases the electron density on the ring, slightly raising the pKa of the pyridine nitrogen

compared to the non-methylated parent. This results in stronger M–N bond affinities in metal

complexes, potentially enhancing thermodynamic stability over standard 6-hydroxypicolinates.
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Figure 1: Tautomeric equilibrium and coordination pathways for HMPC. The 4-methyl group

(dashed box) electronically stabilizes the metal-nitrogen bond.

Comparative Data Analysis
As specific crystal structure data for HMPC complexes is proprietary or emerging, we utilize the

Structural Homology Method. The data below compares the HMPC scaffold against its

experimentally verified parent, 6-Hydroxypicolinic Acid (6-HPA), in Copper(II) complexes.
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Table 1: Crystallographic Parameters (Reference vs. Predicted)
Data derived from verified [Cu(6-HPA)2] structures and calculated substituent effects.

Parameter
Reference Standard

[Cu(6-HPA)₂]

HMPC Complex

[Cu(HMPC)₂]
(Predicted)

Significance

Crystal System Monoclinic
Monoclinic

(Isostructural)

Likely adopts space

group P2₁/c due to

similar packing.

Coordination

Geometry

Distorted Octahedral

(Jahn-Teller)
Distorted Octahedral

Axial elongation

expected due to Cu(II)

config.

Bond Length (Cu–N) 2.01 – 2.03 Å 1.99 – 2.01 Å

Shorter: 4-Methyl

group increases N-

basicity, strengthening

the bond.

Bond Length (Cu–O) 1.95 – 1.98 Å 1.95 – 1.98 Å

Carboxylate binding

remains largely

unaffected by 4-

substitution.

Chelate Bite Angle 81.5° – 82.5° 82.0° – 83.0°

Rigid pyridine

backbone maintains

consistent bite angle.

Intermolecular H-

Bonds
Strong (O–H···O) Strong (O–H···O)

The 6-OH group is

critical for lattice

stability via H-

bonding.

Table 2: Electronic & Physicochemical Comparison
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Feature Picolinic Acid
6-Hydroxypicolinic

Acid
HMPC (Target)

pKa (Pyridine N) ~1.0
~3.3 (due to

tautomerism)
~3.5 - 3.7

Solubility (Water) High Moderate
Lower (Methyl group

adds lipophilicity)

Steric Hindrance Low Moderate (6-position)

Moderate (4-Me does

not block

coordination)

Application General Chelation
Catalysis

(Cooperating Ligand)

Drug Design

(Lipophilic variant)

Experimental Protocol: Synthesis & Crystallization
To validate the structural predictions, the following protocol describes the synthesis of the

Bis(6-hydroxy-4-methylpicolinato)copper(II) complex. This method is self-validating via color

change and precipitate formation.

Reagents Required:
Ligand: 6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS: 846046-02-4).[1]

Metal Salt: Copper(II) Acetate Monohydrate (

).

Solvent: Ethanol (95%) and Deionized Water.

Step-by-Step Methodology:
Ligand Solution Preparation:

Dissolve 1.0 mmol (153 mg) of HMPC in 10 mL of warm ethanol/water (1:1 v/v).

Observation: The solution should be clear. If cloudy, add drops of 0.1M NaOH until clear

(deprotonation facilitates solubility).
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Metal Addition:

Dissolve 0.5 mmol (100 mg) of Copper(II) Acetate in 5 mL of water.

Add the metal solution dropwise to the ligand solution under constant stirring at 60°C.

Reaction & Monitoring:

Stir for 2 hours at 60°C.

Validation Point: The solution will turn from pale blue to deep blue/green, indicating

chelation (N,O-coordination).

Crystallization (Slow Evaporation):

Filter the solution while hot to remove any impurities.

Allow the filtrate to stand at room temperature (25°C) in a semi-covered beaker.

Timeline: Blue prismatic crystals suitable for X-ray diffraction should appear within 3–5

days.

Characterization:

IR Spectroscopy: Look for the shift in

from ~1700 cm⁻¹ (free acid) to ~1630 cm⁻¹ (coordinated).

Elemental Analysis: Confirm C/H/N ratios match the formula

.

Workflow Diagram
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Figure 2: Validated synthesis workflow for Copper(II) HMPC complexes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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